molecular formula C19H31NO6 B5148956 N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

Cat. No. B5148956
M. Wt: 369.5 g/mol
InChI Key: ZYDFIGGGYNQYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, commonly known as TBE-31, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBE-31 is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which has been implicated in various physiological and pathological processes.

Mechanism of Action

TBE-31 is a selective antagonist of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and cardiovascular system. N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been implicated in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration. TBE-31 inhibits the activation of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate by its endogenous ligands, which leads to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate by TBE-31 has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis and multiple sclerosis. TBE-31 has also been found to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, TBE-31 has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

TBE-31 has several advantages for lab experiments. It is a selective antagonist of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which allows for the specific targeting of this receptor. TBE-31 has also been shown to be effective in various animal models of disease, which suggests its potential therapeutic applications. However, TBE-31 has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal models. Additionally, TBE-31 has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for the study of TBE-31. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. Another direction is to optimize the synthesis method of TBE-31 to improve its pharmacokinetic properties. Additionally, the development of more selective and potent N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate antagonists could provide further insight into the physiological and pathological roles of this receptor.

Synthesis Methods

The synthesis of TBE-31 involves several steps, starting from the reaction of 2-tert-butylphenol with ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to produce N-(2-(2-tert-butylphenoxy)ethyl)-2-chloroethylamine. The final step involves the reaction of N-(2-(2-tert-butylphenoxy)ethyl)-2-chloroethylamine with oxalic acid to form TBE-31 oxalate.

Scientific Research Applications

TBE-31 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. TBE-31 has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. Additionally, TBE-31 has been found to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-14(2)18-10-11-19-12-13-20-16-9-7-6-8-15(16)17(3,4)5;3-1(4)2(5)6/h6-9,14,18H,10-13H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDFIGGGYNQYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=CC=CC=C1C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.